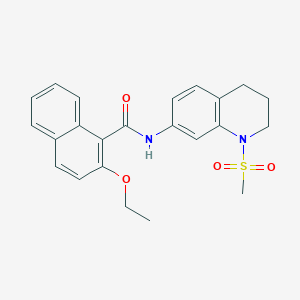

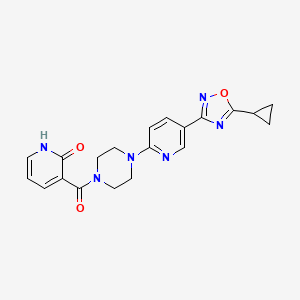

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate is a chemical compound with the CAS Number: 1356339-08-6 . It has a molecular weight of 299.32 . The IUPAC name for this compound is ethyl 1-benzyl-5,5-difluoro-4-hydroxy-3-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19F2NO3/c1-2-21-14 (20)12-9-18 (10-15 (16,17)13 (12)19)8-11-6-4-3-5-7-11/h3-7,12-13,19H,2,8-10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Functionalized Piperidines

A study by Moens et al. (2012) developed a synthesis strategy for functionalized 5,5-difluoropiperidines, highlighting the compound's role as a building block in medicinal chemistry. The research outlines a three-step procedure starting from ethyl bromodifluoroacetate, leading to the synthesis of trans-substituted 5,5-difluoro-2-arylpiperidinone-3-carboxylates, and further reduction to trans-2-aryl-1-benzyl-5,5-difluoro-3-hydroxymethylpiperidines (Moens et al., 2012).

Enzyme-catalyzed Kinetic Resolution

Solymár et al. (2004) achieved the highly enantioselective kinetic resolution of ethyl cis- and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate using Pseudomonas fluorescens lipase, demonstrating the compound's potential for producing enantiomerically pure substances, crucial in drug synthesis (Solymár et al., 2004).

Characterization and Reactivity of Diiron(II) Complexes

Carson and Lippard (2006) explored the synthesis and characterization of diiron(II) complexes involving benzyl and ethyl groups, aiming to model the active site of soluble methane monooxygenase (MMOH) and study the oxygenation reactions. This research illustrates the compound's role in advancing understanding of enzyme mimetics and catalysis (Carson & Lippard, 2006).

Microbial Reduction for Stereoselective Synthesis

Guo et al. (2006) reported the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This study showcases the application of biocatalysis in achieving stereoselective synthesis, which is essential for the development of drugs with specific stereochemical configurations (Guo et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12-13,19H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXNZREOAULEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)